molecular formula C10H12BrNO B2712120 3-(4-Bromooxan-2-yl)pyridine CAS No. 1909337-25-2

3-(4-Bromooxan-2-yl)pyridine

Cat. No.: B2712120
CAS No.: 1909337-25-2
M. Wt: 242.116
InChI Key: YKRRLBRBTLEKED-UHFFFAOYSA-N
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Description

3-(4-Bromooxan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-bromooxan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromooxan-2-yl)pyridine typically involves the bromination of oxan-2-ylpyridine. One common method includes the reaction of oxan-2-ylpyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Bromooxan-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 3-(4-Chlorooxan-2-yl)pyridine
  • 3-(4-Fluorooxan-2-yl)pyridine
  • 3-(4-Iodooxan-2-yl)pyridine

Comparison: 3-(4-Bromooxan-2-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and polarizability make it particularly effective in halogen bonding interactions, which can be advantageous in drug design and materials science .

Properties

IUPAC Name

3-(4-bromooxan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRLBRBTLEKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1Br)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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